2-Bromo-4-(bromomethyl)oxazole

Description

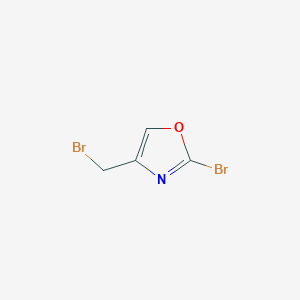

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H3Br2NO |

|---|---|

Molecular Weight |

240.88 g/mol |

IUPAC Name |

2-bromo-4-(bromomethyl)-1,3-oxazole |

InChI |

InChI=1S/C4H3Br2NO/c5-1-3-2-8-4(6)7-3/h2H,1H2 |

InChI Key |

MLCZZAVCBUUZDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(O1)Br)CBr |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 2 Bromo 4 Bromomethyl Oxazole

Nucleophilic Substitution Reactions

The presence of two different carbon-bromine bonds in 2-Bromo-4-(bromomethyl)oxazole allows for selective or sequential nucleophilic substitution reactions, providing a pathway to a diverse range of substituted oxazole (B20620) derivatives. The reactivity of each site is governed by different electronic and steric factors.

Reactivity at the C-2 Bromo Position

The bromine atom at the C-2 position of the oxazole ring is attached to an sp²-hybridized carbon and its reactivity is influenced by the electron-withdrawing nature of the oxazole ring. Nucleophilic substitution at this position is generally less facile than at the benzylic-like bromomethyl group. However, under suitable conditions, the C-2 bromine can be displaced by various nucleophiles.

Reactions with nucleophiles such as amines and thiols can lead to the formation of 2-amino- and 2-thio-substituted oxazoles, respectively. For instance, similar 2-bromooxazoles react with nucleophiles like sodium azide (B81097) or potassium thiocyanate (B1210189) in polar aprotic solvents such as dimethylformamide (DMF). The mechanism of this substitution on the aromatic ring can proceed through a variety of pathways, including nucleophilic aromatic substitution (SNAr) or metal-catalyzed processes. The electron-withdrawing character of the oxazole ring system can facilitate an addition-elimination mechanism typical for SNAr reactions.

| Nucleophile | Reagent | Solvent | Product Type | Reference |

| Azide | Sodium azide | DMF | 2-Azido-4-(bromomethyl)oxazole | |

| Thiocyanate | Potassium thiocyanate | DMF | 2-Thiocyanato-4-(bromomethyl)oxazole | |

| Amines | Various amines | - | 2-Amino-4-(bromomethyl)oxazole derivatives | |

| Thiols | Various thiols | - | 2-Thio-4-(bromomethyl)oxazole derivatives |

Transformations of the 4-(Bromomethyl) Moiety

The 4-(bromomethyl) group is a highly reactive site for nucleophilic substitution, behaving similarly to a benzylic bromide. The bromine atom is attached to an sp³-hybridized carbon, and substitution typically proceeds via an SN2 mechanism. This reactivity allows for the introduction of a wide array of functional groups at the 4-position of the oxazole ring.

A variety of nucleophiles, including amines, thiols, and alkoxides, readily displace the bromide. nih.gov For example, reaction with piperidine (B6355638) in THF can yield the corresponding 4-(piperidinomethyl) derivative. vulcanchem.com Similarly, treatment with thiophenol in DMF can form a thioether. vulcanchem.com These transformations are often carried out under mild conditions and provide high yields of the substituted products. The high reactivity of the bromomethyl group makes it a prime target for selective functionalization in the presence of the less reactive C-2 bromo substituent. nih.gov

| Nucleophile | Reagent Example | Solvent | Product Type | Reference |

| Amines | Piperidine | THF | 4-(Piperidinomethyl) derivative | vulcanchem.com |

| Thiols | Thiophenol | DMF | 4-(Thiophenylmethyl) derivative | vulcanchem.com |

| Alkoxides | Sodium methoxide | Methanol (B129727) | 4-(Methoxymethyl) derivative | smolecule.comrsc.org |

| Azide | Sodium azide | DMF | 4-(Azidomethyl) derivative | nih.gov |

Electrophilic Aromatic Substitution on the Oxazole Ring System

The oxazole ring is an electron-deficient heterocycle due to the presence of the electronegative oxygen and nitrogen atoms. This inherent electronic nature deactivates the ring towards electrophilic aromatic substitution (EAS) reactions. scribd.com Reactions like nitration and sulfonation are often difficult and require harsh conditions, which can lead to ring opening or decomposition. scribd.com

Oxidation and Reduction Chemistry of the Oxazole Core and Side Chains

The oxazole ring and its side chains can undergo various oxidation and reduction reactions. The stability of the oxazole ring itself towards oxidation can be limited, and strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to ring cleavage. scribd.commasterorganicchemistry.com However, controlled oxidation of the bromomethyl side chain may be possible. For instance, oxidation of similar methyl-substituted aromatics can yield carboxylic acids. masterorganicchemistry.com

Reduction of the oxazole ring typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) and can lead to the formation of oxazolidines or other reduced species. The bromomethyl group can be reduced to a methyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄), although NaBH₄ is generally selective for aldehydes and ketones and may not readily reduce an alkyl halide. nih.govmasterorganicchemistry.com A more common method for the reduction of a bromomethyl group is catalytic hydrogenation or the use of tin hydrides. rsc.org The C-2 bromo group can also be removed via reductive dehalogenation.

| Reaction Type | Reagent Example | Potential Product | Reference |

| Oxidation of side chain | Potassium permanganate (KMnO₄) | 2-Bromooxazole-4-carboxylic acid | masterorganicchemistry.comgoogle.com |

| Reduction of side chain | Tributyltin hydride (Bu₃SnH) | 2-Bromo-4-methyloxazole | rsc.org |

| Reduction of oxazole ring | Lithium aluminum hydride (LiAlH₄) | Dihydrooxazole/Oxazolidine derivatives |

Transition Metal-Catalyzed Cross-Coupling Reactions

The two bromine atoms in this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The differential reactivity of the sp²-hybridized C-Br bond at the 2-position and the sp³-hybridized C-Br bond of the bromomethyl group allows for selective coupling reactions.

The C-2 bromo position is particularly well-suited for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. vulcanchem.comijpsonline.comyork.ac.uk These reactions enable the introduction of aryl, vinyl, alkynyl, and amino groups at the C-2 position. The reactivity order for aryl halides in these couplings is typically I > Br > Cl, making the C-2 bromo group a reactive partner. wikipedia.org

Conversely, the bromomethyl group can also participate in certain cross-coupling reactions, often showing selectivity over the C-2 bromo position under specific conditions. For example, in the case of 4-bromomethyl-2-chlorooxazole, Stille and Suzuki couplings were found to be selective for the 4-bromomethyl position. york.ac.ukresearchgate.net

Below is a table summarizing potential cross-coupling reactions involving the C-2 bromo position of this compound based on analogous systems.

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 2-Aryl-4-(bromomethyl)oxazole | vulcanchem.comijpsonline.com |

| Stille | Organostannane | Pd(PPh₃)₄ | 2-Aryl/vinyl-4-(bromomethyl)oxazole | york.ac.ukharvard.edursc.org |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄ / CuI / Base | 2-Alkynyl-4-(bromomethyl)oxazole | washington.edulibretexts.orgorganic-chemistry.org |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | 2-Alkenyl-4-(bromomethyl)oxazole | beilstein-journals.orgnih.govlibretexts.org |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand / Base | 2-Amino-4-(bromomethyl)oxazole | nih.govlibretexts.orgnih.govamazonaws.com |

Suzuki–Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, and this compound presents two potential sites for this reaction. The reactivity can be directed towards either the C2-bromo or the C4-bromomethyl position by carefully selecting the reaction conditions.

Research on the closely related 4-bromomethyl-2-chlorooxazole demonstrates that selective coupling is achievable. While Stille coupling shows high efficiency at the bromomethyl position, Suzuki coupling can also be utilized, albeit with moderate yields for that site. york.ac.ukresearchgate.net Subsequent coupling can then be performed at the C2-halogen. For this compound, the C2-bromo position is expected to readily participate in Suzuki-Miyaura reactions with various arylboronic acids, a common transformation for bromo-substituted heterocycles. vulcanchem.comsci-hub.se The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate. vulcanchem.combeilstein-journals.org This versatility allows for the synthesis of complex biaryl and heteroaryl structures. rsc.orgmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Substituted Heterocycles Data inferred from reactions on analogous compounds.

| Catalyst | Ligand | Base | Solvent | Substrate Type | Yield (%) | Reference |

| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/Water | Aryl Bromide | Good to Excellent | rsc.org |

| Pd(OAc)₂ | PPh₃ | K₃PO₄ | Dioxane | Aryl Bromide | High | rsc.org |

| Pd(dppf)Cl₂ | - | CH₃COOK | 1,4-Dioxane | Aryl Bromide | High | rsc.org |

| Pd(PPh₃)₄ | - | K₂CO₃ | THF/PhMe/H₂O | Aryl Bromide | - | beilstein-journals.org |

Stille, Sonogashira, and Heck Coupling Methodologies

Stille Coupling: The Stille reaction offers a powerful method for creating C-C bonds with organostannane reagents. Studies on 4-bromomethyl-2-chlorooxazole have shown that the bromomethyl group is highly reactive under Stille conditions, affording 4-substituted-2-chlorooxazoles in good to excellent yields. york.ac.ukresearchgate.net This high selectivity suggests that in this compound, the C4-bromomethyl position can be preferentially functionalized over the C2-bromo position using Stille coupling. evitachem.com

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org The C2-bromo position of this compound is an ideal site for this transformation, enabling the introduction of alkyne moieties to form conjugated arylalkynes. ambeed.com While the bromomethyl group is generally less reactive in standard Sonogashira protocols, the reaction's efficiency at the C2 position allows for the synthesis of extended π-systems. washington.edu Mechanistic studies show that the process involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation from the copper acetylide and reductive elimination. libretexts.org

Heck Coupling: The Heck reaction forms a substituted alkene through the reaction of an unsaturated compound (like an alkene) with an aryl or vinyl halide in the presence of a palladium catalyst and a base. researchgate.net The C2-bromo substituent on the oxazole ring is expected to undergo Heck coupling, allowing for the attachment of vinyl groups. Intramolecular Heck reactions have also been employed to synthesize complex fused-ring systems from appropriately substituted precursors. beilstein-journals.org

Table 2: Overview of Stille, Sonogashira, and Heck Coupling Reactivity Reactivity predictions based on analogous structures and general principles.

| Coupling Reaction | Reactive Site on Substrate | Typical Reagent | Catalyst System | Expected Outcome | Reference |

| Stille | C4-bromomethyl | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | High yield of C4-alkylation/arylation | york.ac.ukresearchgate.net |

| Sonogashira | C2-bromo | Terminal Alkyne (R-C≡CH) | Pd(0) / Cu(I) | Formation of 2-alkynyl-4-(bromomethyl)oxazole | organic-chemistry.orglibretexts.org |

| Heck | C2-bromo | Alkene (CH₂=CHR) | Pd(OAc)₂ / Base | Formation of 2-vinyl-4-(bromomethyl)oxazole | researchgate.net |

C-N and C-S Cross-Coupling Reactions

The two bromine substituents on this compound also enable the formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds, which are crucial for synthesizing molecules with pharmaceutical applications.

C-N Coupling: The C2-bromo position is amenable to Buchwald-Hartwig amination, which uses a palladium catalyst with specialized ligands (e.g., Xantphos) to couple aryl halides with amines. vulcanchem.com This allows for the introduction of primary or secondary amine functionalities at the C2 position. Separately, the C4-bromomethyl group is highly susceptible to classical Sₙ2 nucleophilic substitution with a wide range of nitrogen nucleophiles, such as primary and secondary amines, to yield 4-(aminomethyl)oxazole derivatives.

C-S Coupling: Similar to C-N bond formation, the C4-bromomethyl group readily reacts with sulfur nucleophiles like thiolates via an Sₙ2 mechanism to form thioethers. This displacement reaction is often efficient and provides access to a variety of sulfide (B99878) derivatives. For the C2 position, palladium-catalyzed C-S coupling methodologies can be employed to form aryl sulfides.

Radical Reactions and Associated Mechanistic Pathways

The bromomethyl group at the C4 position is a key site for radical reactions. The synthesis of related bromomethyl oxazoles often involves the radical bromination of a corresponding methyl-oxazole using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). smolecule.com The mechanism proceeds through the generation of a bromine radical, which abstracts a hydrogen atom from the methyl group to form a stabilized benzylic-like radical, followed by reaction with NBS to yield the bromomethyl product.

Furthermore, the C-Br bond in the bromomethyl group can be homolytically cleaved to initiate radical polymerization processes. For instance, bromomethyl-functionalized aromatic compounds have been used as initiators for Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of well-defined polymers with a terminal oxazole group. researchgate.net

Ring-Opening, Rearrangement, and Cycloaddition Reactions

While the cross-coupling reactions typically leave the oxazole core intact, the ring itself can participate in a unique set of transformations under specific conditions.

Diels-Alder Reactions of Oxazole as a Diene

The oxazole ring, despite its aromaticity, can function as a diene in [4+2] cycloaddition reactions, particularly with reactive dienophiles. This reactivity, known as the Kondrat'eva pyridine (B92270) synthesis, is a powerful tool in organic synthesis. researchgate.netthieme-connect.de The reaction of an oxazole with an alkene leads to a bicyclic intermediate which, upon loss of water or another small molecule, aromatizes to form a substituted pyridine. researchgate.net When an alkyne is used as the dienophile, the reaction yields a substituted furan (B31954) after the extrusion of a nitrile. researchgate.net The Diels-Alder reactivity provides a pathway to transform the oxazole core of this compound into different heterocyclic systems. Intramolecular versions of this reaction are particularly useful for constructing complex polycyclic alkaloids. ucla.edu

Table 3: Diels-Alder Reactivity of the Oxazole Ring

| Dienophile | Initial Product | Final Product | Notes | Reference |

| Alkene | Bicyclic adduct | Substituted Pyridine | Aromatization via loss of H₂O | researchgate.netresearchgate.net |

| Alkyne | Bicyclic adduct | Substituted Furan | Aromatization via loss of R-CN | researchgate.net |

Intramolecular Rearrangements and Transposition Reactions

The oxazole ring is generally stable. thieme-connect.de However, functionalized oxazoles or related benzoxazoles can undergo intramolecular rearrangements. For example, the Smiles rearrangement has been observed in benzoxazole (B165842) systems where a suitable nucleophile is tethered to the ring, leading to the formation of new fused heterocyclic structures via intramolecular N-C bond formation. While specific studies on intramolecular rearrangements of this compound are not prevalent, its functional handles provide the potential for designing substrates that could undergo such transformations, leading to novel molecular scaffolds.

Computational and Theoretical Investigations of 2 Bromo 4 Bromomethyl Oxazole

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemistry, providing a lens into the electronic world of molecules. For 2-Bromo-4-(bromomethyl)oxazole, these methods can map its electron distribution, predict its geometry, and calculate its energy with high precision.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying the electronic structure of organic molecules. A DFT study on this compound would involve calculating the electron density to determine various molecular properties.

The primary outcome of such a study would be the optimized molecular geometry, detailing the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. DFT calculations also yield electronic properties such as the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, one would expect electronegative regions around the oxygen and nitrogen atoms of the oxazole (B20620) ring and positive potential near the hydrogen atoms. The bromine atoms would have a complex influence, contributing to the electrophilic character of the carbons they are attached to.

While specific data for this molecule is unavailable, a typical output from a DFT calculation is illustrated below.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for an Oxazole Derivative This table is for illustrative purposes and does not represent actual data for this compound.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-O1 | 1.36 Å |

| N3-C2 | 1.30 Å | |

| C4-C5 | 1.35 Å | |

| C4-CH₂Br | 1.51 Å | |

| Bond Angle | O1-C2-N3 | 115° |

| C4-C5-O1 | 107° | |

| Dihedral Angle | Br-C2-N3-C4 | 180° |

Ab Initio Methods for Geometry Optimization and Energy Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchical route to achieving high accuracy.

For this compound, ab initio calculations would be used to perform a highly accurate geometry optimization and to calculate its absolute energy. These methods, while more computationally intensive than DFT, serve as a benchmark for confirming the results of other calculations. A systematic study might compare the geometries and energies obtained from HF, MP2, and DFT to assess the performance of each level of theory for this specific brominated heterocyclic system.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO represents the outermost electrons and acts as an electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's reactivity and stability.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is likely to have significant contributions from the π-system of the oxazole ring and the lone pairs on the oxygen and bromine atoms. The LUMO would likely be a π* anti-bonding orbital distributed over the oxazole ring. A computational study would precisely calculate the energies of these orbitals. This data is crucial for predicting how the molecule will react; for instance, a low-lying LUMO would make it susceptible to nucleophilic attack. Studies on similar heterocyclic systems often correlate a smaller energy gap with higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Data This table is for illustrative purposes and does not represent actual data for this compound.

| Parameter | Energy (eV) |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.7 eV |

Fukui Functions and Local Reactivity Descriptors

While the HOMO-LUMO gap describes the global reactivity of a molecule, Fukui functions provide information about local, or site-specific, reactivity. These descriptors identify which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack.

The Fukui function is derived from the change in electron density as an electron is added to or removed from the molecule.

f+ indicates the propensity of a site for nucleophilic attack (attack by an electron donor).

f- indicates the propensity for electrophilic attack (attack by an electron acceptor).

f0 indicates susceptibility to radical attack.

For this compound, calculating the Fukui functions would pinpoint the most reactive sites. It would be expected that the carbon atoms attached to the bromine atoms (C2 and the methyl carbon) would be highly electrophilic (high f+ values), making them primary targets for nucleophiles. The nitrogen and oxygen atoms would likely be sites for electrophilic attack (high f- values).

Mechanistic Elucidation through Transition State Calculations

Theoretical calculations are exceptionally powerful for mapping out the entire energy landscape of a chemical reaction, including the short-lived, high-energy transition states that are difficult to observe experimentally. By locating and characterizing the transition state structure for a proposed reaction involving this compound, chemists can verify the feasibility of a reaction mechanism and calculate its activation energy.

For example, in a nucleophilic substitution reaction where a nucleophile attacks the bromomethyl group, transition state calculations could confirm a concerted SN2 mechanism. The calculation would find the geometry of the transition state—where the nucleophile-carbon bond is partially formed and the carbon-bromine bond is partially broken—and determine its energy. The energy difference between the reactants and this transition state is the activation barrier, which directly relates to the reaction rate. Such studies are crucial for understanding and optimizing synthetic pathways involving this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. For this compound, MD simulations would provide critical insights into its structural flexibility (conformational analysis) and how it interacts with itself and other molecules (intermolecular interactions).

Conformational Analysis: The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the bromomethyl group to the oxazole ring. chemscene.com An MD simulation would map the potential energy surface associated with this rotation, identifying the most stable (low-energy) and transient (high-energy) conformations. The planarity of the oxazole ring itself is generally rigid. bioorganica.com.ua The simulation would reveal the preferred orientation of the -CH₂Br group relative to the heterocyclic ring, which is crucial for determining how the molecule presents itself for interaction with biological targets or other chemical species.

Intermolecular Interactions: MD simulations can elucidate the nature and strength of non-covalent interactions that govern the compound's properties in a condensed phase or a biological environment. Key interactions for this compound would include:

Halogen Bonding: The bromine atom at the 2-position of the oxazole ring possesses a region of positive electrostatic potential (a σ-hole) along the C-Br axis, allowing it to act as a halogen bond donor. mdpi.com It can form favorable interactions with Lewis bases, such as the oxygen or nitrogen atoms of other molecules. Studies on other bromo-substituted heterocycles have demonstrated the significance of these interactions in crystal packing and ligand-protein binding. mdpi.com

Hydrogen Bonding: While the molecule itself lacks hydrogen bond donors, the nitrogen and oxygen atoms in the oxazole ring can act as hydrogen bond acceptors, interacting with donor groups from solvent molecules or biological residues. bioorganica.com.uabioorganica.com.ua

Dipole-Dipole and van der Waals Interactions: The inherent polarity and electron distribution of the molecule would lead to significant dipole-dipole and broader van der Waals forces, which collectively contribute to its stability and interactions.

An analysis of a simulated system, for instance, in a water box, would quantify the radial distribution functions between the molecule's atoms and solvent atoms, revealing the structure of the solvation shells and the strength of hydration.

Table 1: Potential Intermolecular Interactions of this compound Investigated by MD Simulations

| Interaction Type | Donor Atom/Group | Acceptor Atom/Group | Significance |

|---|---|---|---|

| Halogen Bond | C2-Br | Lewis bases (e.g., O, N atoms) | Influences crystal packing and target binding specificity. mdpi.com |

| Hydrogen Bond | External H-bond donor (e.g., H₂O, amino acid residue) | Oxazole N or O atom | Key for interaction in aqueous or biological systems. bioorganica.com.ua |

| Nucleophilic Substitution | External Nucleophile | C -Br (bromomethyl group) | The bromomethyl group is a reactive site for forming covalent bonds. |

In Silico Design and Prediction of Novel this compound Derivatives

In silico methods are instrumental in the rational design of new molecules with desired properties, saving significant time and resources compared to traditional synthesis and screening. For this compound, its structure offers two primary reactive sites for modification: the bromine atom on the oxazole ring and the bromine atom on the methyl group. nih.gov These sites allow for the creation of a virtual library of derivatives through various chemical transformations.

The general workflow for designing and predicting novel derivatives would involve:

Scaffold Hopping and Functionalization: Creating a virtual library of new compounds by replacing the bromine atoms with different functional groups or by using the bromomethyl group to link to other molecular fragments. The 2-bromomethyl analogue is known to be a more reactive scaffold than corresponding chloromethyl compounds, making it suitable for C-alkylation. nih.gov

Property Prediction: For each designed derivative, computational tools can predict key physicochemical and pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity). This includes parameters like lipophilicity (LogP), topological polar surface area (TPSA), aqueous solubility, and potential for metabolic breakdown. dergipark.org.tr For the parent compound, basic properties like a TPSA of 26.03 Ų and a LogP of 2.332 have been calculated. chemscene.com

Molecular Docking: If a biological target is known (e.g., an enzyme active site), molecular docking simulations can be used to predict the binding affinity and orientation of the designed derivatives. dergipark.org.trresearchgate.netnih.gov This helps prioritize compounds that are most likely to be active. For example, in studies of other oxazole derivatives, docking was used to predict binding scores against specific enzymes, guiding the selection of candidates for synthesis. dergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR): By building models that correlate structural features of the designed compounds with their predicted activity, QSAR can identify the key molecular properties that enhance or diminish the desired effect. nih.gov

Table 2: Examples of Hypothetical Derivatives of this compound for In Silico Screening

| Derivative Type | Modification Site(s) | Example Substituent/Group | Rationale |

|---|---|---|---|

| C2-Substituted | Position 2 (replaces Br) | Phenyl, Pyridyl, Thienyl | Introduce aromatic interactions (e.g., π-π stacking). bioorganica.com.ua |

| C4-Methylene-Linked | Position 4 (replaces Br on methyl group) | Amines, Thiols, Alkoxides | Explore diverse non-covalent interactions and improve solubility. nih.gov |

| Bioisosteric Replacement | Position 2 and/or C4-methylene | -CF₃, -Cl, -F | Modulate electronic properties and metabolic stability. |

These in silico approaches allow researchers to explore a vast chemical space and generate data-driven hypotheses about which novel derivatives of this compound would be most promising for further experimental validation. nih.gov

Strategic Applications of 2 Bromo 4 Bromomethyl Oxazole in Complex Molecule Construction

As a Versatile Bifunctional Synthon in Heterocyclic Chemistry

The chemical architecture of 2-bromo-4-(bromomethyl)oxazole features two different bromine-containing functional groups: a bromine atom attached to the C2 position of the oxazole (B20620) ring and a bromomethyl group at the C4 position. vulcanchem.com This arrangement makes it a quintessential bifunctional synthon, as the two positions exhibit distinct chemical reactivity, allowing for selective and sequential transformations.

The bromomethyl group (-CH₂Br) is analogous to a benzylic bromide and is highly susceptible to nucleophilic substitution (SN2) reactions. vulcanchem.com This site readily reacts with a wide array of nucleophiles, including amines, thiols, and alcohols, providing a straightforward method for introducing diverse side chains. vulcanchem.comvulcanchem.com In contrast, the bromine atom at the C2 position is attached to an aromatic ring system. This C(sp²)-Br bond is significantly less reactive towards nucleophilic attack but is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, or Stille couplings. vulcanchem.comsci-hub.se

This differential reactivity allows chemists to perform selective modifications at one site while leaving the other intact for subsequent transformations. For instance, a nucleophile can be introduced at the C4-bromomethyl position, followed by a Suzuki coupling at the C2-bromo position to build a highly substituted oxazole core in a controlled, stepwise manner. This versatility is paramount in constructing complex heterocyclic frameworks and in the generation of molecular libraries for drug discovery.

Table 1: Orthogonal Reactivity of this compound

| Reactive Site | Position | Bond Type | Typical Reactions | Relative Reactivity Conditions |

| Bromomethyl Group | C4-CH₂Br | C(sp³)-Br | Nucleophilic Substitution (SN2) | Mild conditions (e.g., base, room temp) |

| Bromo Group | C2-Br | C(sp²)-Br | Metal-Catalyzed Cross-Coupling | Requires catalyst (e.g., Pd, Cu) and heat |

Precursor for the Development of Advanced Synthetic Intermediates

The unique reactivity profile of this compound makes it a valuable precursor for more elaborate synthetic intermediates, which are themselves key components in the synthesis of larger, functional molecules.

The synthesis of macrocycles, including cyclophanes, is a challenging area of organic chemistry that often relies on high-dilution conditions and carefully designed precursors. The bifunctional nature of this compound makes it an intriguing candidate for constructing oxazole-containing macrocycles. Synthetic strategies can be envisioned where two molecules of the oxazole derivative are linked by a flexible or rigid chain through reactions at their bromomethyl groups. The terminal C2-bromo groups can then be subjected to an intramolecular double cross-coupling reaction to forge the final macrocyclic ring. A similar approach, using a Beckmann rearrangement, has been successfully employed to create oxazole-based cyclophanes, highlighting the utility of the oxazole core in macrocyclic chemistry. beilstein-journals.org

Oxazole moieties are found in numerous natural products and are considered valuable isosteres for amide bonds in peptidomimetics. beilstein-journals.orgbeilstein-journals.org These structures mimic the conformation and functionality of peptides but often possess improved stability against enzymatic degradation. The this compound scaffold is a useful starting point for creating non-natural, oxazole-containing amino acids.

A common strategy involves the conversion of the bromomethyl group into a different functional handle. For example, nucleophilic displacement of the bromide with sodium azide (B81097) yields an azidomethyl group. beilstein-journals.org This azide can then be reduced to a primary amine, yielding a structure that can be incorporated into peptide chains. Luzzio et al. have demonstrated a related approach where 2-(chloromethyl)oxazoles are converted to 2-(azidomethyl)oxazoles and subsequently used in "click" reactions to create peptidomimetics that inhibit bacterial biofilm formation. beilstein-journals.org Furthermore, gold-catalyzed cyclization of amino acid-derived amides can produce 5-bromomethyl oxazoles, which are then elaborated into dipeptide mimics, underscoring the strong connection between oxazole synthons and peptide science. rsc.org

Formation of Oxazole-Containing Macrocyclic Structures

Role in Materials Science Applications

Beyond its use in constructing discrete molecules, the oxazole framework is of growing interest in materials science for its electronic and optical properties. researchgate.net this compound serves as a functional building block for creating advanced polymers and materials for electronic devices.

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled radical polymerization technique that enables the synthesis of polymers with well-defined molecular weights, low dispersity, and specific end-group functionalities. sigmaaldrich.com The process requires an initiator, typically an alkyl halide. The bromomethyl group of this compound is an excellent initiating site for ATRP. researchgate.net

In a typical ATRP process, a copper(I)/ligand complex reversibly abstracts the bromine atom from the bromomethyl group, generating a carbon-centered radical that initiates the polymerization of a monomer (e.g., styrene (B11656), acrylates). The resulting polymer chain will have the 2-bromo-oxazole moiety covalently attached at one end. This "α-functionalized" polymer can then be used in subsequent reactions. For example, the remaining C2-bromo group can be used to graft the polymer onto surfaces or to link polymer chains together, creating more complex architectures like block copolymers or star polymers. Research on structurally analogous initiators, such as 2-[(4-bromomethyl)phenyl]-4,5-dihydro-4,4-dimethyloxazole, has confirmed their efficacy in initiating the controlled polymerization of styrene to produce polymers with predictable molecular weights and narrow distributions. researchgate.net

Table 2: Representative Data for ATRP Initiated by an Oxazoline-Functionalized Initiator

| Monomer | Initiator | Catalyst System | Polymer Mₙ (Theoretical) | Polymer Mₙ (SEC) | Dispersity (Đ) |

| Styrene | 2-[(4-bromomethyl)phenyl]-oxazoline | CuBr / 2,2′-bipyridyl | 5,200 g/mol | 5,600 g/mol | 1.15 |

| Styrene | 2-[(4-bromomethyl)phenyl]-oxazoline | CuBr / 2,2′-bipyridyl | 10,500 g/mol | 11,200 g/mol | 1.18 |

| Data derived from analogous systems demonstrate the principle of using bromomethyl-functionalized heterocycles as ATRP initiators. researchgate.net |

The oxazole ring is an electron-deficient heterocycle that can be incorporated into conjugated polymer backbones to tune their electronic properties. These properties are critical for applications in organic electronics, such as conductive polymers and Organic Light-Emitting Devices (OLEDs). By first converting this compound into a polymerizable monomer (e.g., by introducing a vinyl group via a Stille or Suzuki coupling at the C2 position), it can be copolymerized with other aromatic units.

The incorporation of the electron-deficient oxazole moiety can enhance the electron-transporting capabilities of the polymer, which is beneficial for creating n-type semiconductor materials or for improving charge balance within the emissive layer of an OLED. scribd.com Research is actively exploring the use of various heterocyclic compounds, including oxazoles, in the synthesis of novel materials with specific electronic and optical properties for these advanced applications. smolecule.com

Incorporation into Functionalized Polymers via Controlled Polymerization Techniques (e.g., ATRP)

Scaffolding for Pharmacologically Relevant Chemical Entities

This compound has emerged as a versatile and highly valuable scaffold in the construction of complex molecules with significant pharmacological relevance. The inherent reactivity of its dual bromine substituents, coupled with the stable and bioisosterically significant oxazole core, provides a robust platform for the rational design and synthesis of a diverse array of chemical entities. The oxazole ring itself is a key structural motif found in numerous natural products and synthetic pharmaceutical agents, known for its ability to participate in various non-covalent interactions within biological systems. mdpi.comsemanticscholar.org The strategic placement of a bromine atom at the 2-position and a bromomethyl group at the 4-position offers orthogonal reactivity, allowing for sequential and site-selective modifications. This dual functionality is pivotal in creating libraries of compounds with fine-tuned structural features, essential for exploring structure-activity relationships (SAR) and optimizing pharmacological profiles.

The utility of brominated oxazoles as intermediates is well-documented, with the electron-withdrawing nature of the bromine atoms enhancing the reactivity of the scaffold. This property is particularly advantageous in the synthesis of derivatives with potential applications as antibacterial, antifungal, and anticancer agents. The 2-bromo substituent can be readily displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions, while the bromomethyl group at the 4-position serves as a reactive handle for introducing a wide range of functional groups through nucleophilic substitution. This strategic functionalization enables the exploration of diverse chemical space around the central oxazole core, facilitating the development of novel therapeutic candidates.

Rational Design and Synthesis of Oxazole Derivatives with Tuned Structural Features

The rational design of pharmacologically active oxazole derivatives hinges on the strategic manipulation of the this compound scaffold. The presence of two distinct reactive sites allows for a modular approach to synthesis, where different functionalities can be systematically introduced to probe their effects on biological activity.

One of the primary synthetic strategies involves the selective reaction of the bromomethyl group. This group is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of substituents. For instance, reaction with amines can generate a library of amino-methyl-oxazole derivatives, while reaction with thiols can produce corresponding thioethers. These modifications can significantly impact the molecule's polarity, lipophilicity, and hydrogen bonding capacity, all of which are critical determinants of pharmacological activity. A general scheme for the derivatization of the bromomethyl group is presented below:

Scheme 1: Derivatization via Nucleophilic Substitution at the Bromomethyl Position

A notable synthetic route for the formation of the core 2-(bromomethyl)oxazole structure involves a continuous-flow process. This method starts with the thermolysis of vinyl azides to generate azirine intermediates, which then react with bromoacetyl bromide to form the 2-(bromomethyl)oxazole ring. beilstein-journals.orgbeilstein-journals.org This efficient protocol allows for the rapid synthesis of the key oxazole scaffold, which can then be further functionalized.

The bromine atom at the 2-position provides a second site for diversification. It can be targeted in subsequent reaction steps, often through cross-coupling reactions such as the Suzuki-Miyaura reaction. This allows for the introduction of aryl or heteroaryl groups, which can play a crucial role in receptor binding and target recognition. The ability to perform sequential reactions at the C4-bromomethyl and C2-bromo positions is a key advantage in the rational design of complex molecules.

A patent for the preparation of the related compound, 2-bromo-4-(4-ethoxyphenyl) oxazole, outlines a multi-step synthesis involving hydrolysis, esterification, cyclization, and finally bromination. google.com This approach highlights the versatility of synthetic strategies available for producing highly substituted oxazole cores.

The following table summarizes the key reactive sites of this compound and the types of modifications that can be achieved:

| Reactive Site | Position | Type of Reaction | Potential Modifications |

| Bromomethyl Group | 4 | Nucleophilic Substitution | Introduction of amines, thiols, alkoxides, etc. |

| Bromo Group | 2 | Nucleophilic Substitution, Cross-Coupling Reactions | Introduction of various nucleophiles, aryl or heteroaryl groups |

Investigation of Structure-Reactivity Relationships in Synthetic Pathways towards Bioactive Analogs

The structure of this compound inherently dictates its reactivity, which is a cornerstone for its application in the synthesis of bioactive analogs. The electron-withdrawing nature of the oxazole ring, further enhanced by the bromine atom at the 2-position, significantly influences the reactivity of the bromomethyl group at the 4-position, making it an excellent leaving group for nucleophilic substitution reactions. vulcanchem.com

Studies on related brominated oxazoles have shown that the bromine atom on the oxazole ring enhances the compound's binding affinity to biological targets. This is attributed to the electron-withdrawing effects that can modulate the electronic properties of the entire molecule. In the context of this compound, the interplay between the two bromine atoms is crucial. The C2-bromo group activates the oxazole ring towards certain reactions and can also serve as a handle for late-stage functionalization.

The reactivity of the bromomethyl group is a key factor in the synthesis of diverse derivatives. It readily undergoes SN2 reactions with a variety of nucleophiles. vulcanchem.com This high reactivity allows for the facile introduction of pharmacophoric groups that can interact with biological targets. For example, the synthesis of oxazoline (B21484) derivatives containing a sulfur ether moiety has been achieved through the key intermediate N-(1-(4-(bromomethyl)phenyl)-2-chloroethyl)-2,6-difluorobenzamide, demonstrating the utility of the bromomethyl group in constructing complex bioactive molecules. acs.org

The structure-activity relationships of derivatives synthesized from this scaffold are a subject of intense investigation. For instance, in a series of linezolid (B1675486) analogues, a compound containing a bromomethyl thiazole (B1198619) group retained some antibacterial activity, indicating the importance of the halogenated methyl group for biological function. kcl.ac.uk The ability to systematically modify the scaffold allows for a detailed exploration of how changes in structure affect bioactivity.

The following table outlines the structural features of this compound and their impact on reactivity and potential biological activity:

| Structural Feature | Impact on Reactivity | Implication for Bioactive Analogs |

| Oxazole Core | Provides a stable, rigid scaffold. vulcanchem.com | Can orient substituents in a specific spatial arrangement for optimal target interaction. vulcanchem.com |

| C4-Bromomethyl Group | Highly reactive towards nucleophilic substitution. | Allows for the introduction of diverse functional groups to modulate pharmacological properties. |

| C2-Bromo Group | Electron-withdrawing, activates the ring, and is a site for cross-coupling. | Enhances binding affinity and provides a secondary point for diversification. |

Analytical and Spectroscopic Characterization of 2 Bromo 4 Bromomethyl Oxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-Bromo-4-(bromomethyl)oxazole and its derivatives.

¹H NMR Spectroscopy: Proton NMR provides detailed information about the hydrogen atoms within a molecule. For a related compound, 4-(bromomethyl)-2,5-diphenyloxazole, the ¹H NMR spectrum in CDCl₃ shows a characteristic singlet for the bromomethyl protons (CH₂Br) at approximately 4.5 ppm. The aromatic protons appear as a multiplet in the range of δ 7.2–7.8 ppm. In another example, 2-(bromomethyl)benzo[d]oxazole (B1281201), the CH₂ protons are observed as a singlet at 4.61 ppm, with the aromatic protons appearing as multiplets between 7.34 and 7.77 ppm. uminho.pt

¹³C NMR Spectroscopy: Carbon-13 NMR is used to determine the types of carbon atoms in a molecule. For instance, in 2-bromo-2-methylpropane, the carbon atom attached to the bromine shows a chemical shift of 62.5 ppm, while the methyl carbons appear at 36.4 ppm. docbrown.info In the case of 2-(benzo[d] mdpi.comasianpubs.orgdioxol-5-yl)-4-(chloromethyl)-5-methyloxazole, the carbon of the chloromethyl group resonates at 37.3 ppm. semanticscholar.org The oxazole (B20620) ring carbons typically appear in the region of 120-160 ppm. semanticscholar.org

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity between protons and carbons, especially in more complex derivatives. uminho.ptfarmaciajournal.com These methods help to definitively assign the signals observed in the 1D spectra to specific atoms within the molecular structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data

| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| 4-(Bromomethyl)-2,5-diphenyloxazole | ¹H | 4.5 (s, 2H, CH₂Br), 7.2-7.8 (m, 10H, Ar-H) | CDCl₃ |

| 2-(Bromomethyl)benzo[d]oxazole uminho.pt | ¹H | 4.61 (s, 2H, CH₂), 7.34-7.77 (m, 4H, Ar-H) | CDCl₃ |

| 2-(Bromomethyl)benzo[d]oxazole uminho.pt | ¹³C | 20.59 (CH₂), 110.88 (C-7), 120.50 (C-4), 124.86 (C-6), 126.01 (C-5), 141.02 (C-3a), 151.13 (C-7a), 161.03 (C-2) | CDCl₃ |

| 2-(Benzo[d] mdpi.comasianpubs.orgdioxol-5-yl)-4-(chloromethyl)-5-methyloxazole semanticscholar.org | ¹H | 4.53 (s, 2H, CH₂Cl), 6.02 (s, 2H), 6.86 (d, 1H), 7.46 (d, 1H), 7.55 (dd, 1H) | CDCl₃ |

| 2-(Benzo[d] mdpi.comasianpubs.orgdioxol-5-yl)-4-(chloromethyl)-5-methyloxazole semanticscholar.org | ¹³C | 10.3, 37.3, 101.5, 106.6, 108.5, 120.9, 121.4, 132.7, 146.1, 148.1, 149.5, 159.9 | CDCl₃ |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by providing a highly accurate mass measurement. This technique is crucial for confirming the elemental composition of newly synthesized brominated oxazoles. For example, the HRMS data for 2-(benzo[d] mdpi.comasianpubs.orgdioxol-5-yl)-4-(chloromethyl)-5-methyloxazole showed a calculated mass of 252.0427 for [M+H]⁺, with the found mass being 252.0428, confirming its molecular formula as C₁₂H₁₀ClNO₃. semanticscholar.org Similarly, the molecular ion for 2-(2-Bromo-4-(bromomethyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole was determined by HRMS, confirming its elemental composition. beilstein-journals.org The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is also readily observed in the mass spectra of these compounds, providing further evidence for the presence of bromine atoms. farmaciajournal.com

Table 2: HRMS Data for Related Oxazole Derivatives

| Compound | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| 2-(Benzo[d] mdpi.comasianpubs.orgdioxol-5-yl)-4-(chloromethyl)-5-methyloxazole | [M+H]⁺ | 252.0427 | 252.0428 | semanticscholar.org |

| 2-(2-Bromo-4-(bromomethyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole | [M]⁺ | 267.02533 | 267.02509 | beilstein-journals.org |

| 3-Bromo-4-phenyl-6,8-difluoroquinoline | [M+H]⁺ | 319.9881 | 319.9872 | acs.org |

X-ray Diffraction Analysis for Solid-State Structural Elucidation

For crystalline derivatives of this compound, single-crystal X-ray diffraction provides the most definitive structural information. This technique determines the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For instance, the X-ray structure of a bromo-substituted aryloxazole derivative confirmed the connectivity and stereochemistry of the molecule. mdpi.com In another study, the crystal structure of 2-bromomethyl-4-carboxy-5-methyl-1,2-dihydrooxazolo[3,2-a]quinolinium bromide was determined, revealing key intramolecular contacts and bond angles. researchgate.net The C-Br bond length is typically found to be around 1.93 Å.

Table 3: Selected Crystallographic Data for a Related Oxazolo[3,2-a]pyridinium Derivative

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | hse.ru |

| Space Group | P2₁ | hse.ru |

| a (Å) | 5.7551(4) | hse.ru |

| b (Å) | 8.4580(8) | hse.ru |

| c (Å) | 10.8166(7) | hse.ru |

| β (°) | 100.941(6) | hse.ru |

| Volume (ų) | 516.95(7) | hse.ru |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For brominated oxazoles, characteristic absorption bands include those for the C=N stretching of the oxazole ring (around 1650 cm⁻¹) and C-Br stretching (typically in the 500-600 cm⁻¹ region). Aromatic C-H stretching vibrations are also observed above 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Oxazole derivatives typically exhibit π→π* transitions. For example, 2-(bromomethyl)benzo[d]oxazole shows a maximum absorption (λmax) at 290 nm in ethanol. uminho.pt The UV-Vis spectrum of 4-benzyl-2-{4-[(4-bromophenyl)sulfonyl]phenyl}-5-(p-tolyl)-1,3-oxazole in methanol (B129727) displays absorption maxima at 203.5, 252.0, and 340.1 nm. farmaciajournal.com

Table 4: Spectroscopic Data for Functional Group and Electronic Transition Analysis

| Compound | Technique | Wavelength/Wavenumber | Observation |

|---|---|---|---|

| 4-(Bromomethyl)-2,5-diphenyloxazole | IR (KBr) | ~1650 cm⁻¹, ~600 cm⁻¹ | C=N stretch, C-Br stretch |

| 2-(Bromomethyl)benzo[d]oxazole uminho.pt | IR (KBr) | 1611, 1568 cm⁻¹ | Oxazole ring vibrations |

| 2-(Bromomethyl)benzo[d]oxazole uminho.pt | UV-Vis (Ethanol) | 290 nm | λmax |

| 4-Benzyl-2-{4-[(4-bromophenyl)sulfonyl]phenyl}-5-(p-tolyl)-1,3-oxazole farmaciajournal.com | UV-Vis (Methanol) | 203.5, 252.0, 340.1 nm | λmax |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and its derivatives, as well as for their purification.

Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of reactions and to get a preliminary assessment of purity. evitachem.com For 4-(bromomethyl)-2,5-diphenyloxazole, a single spot on a silica (B1680970) gel plate with an Rf value of 0.6 indicates a high degree of purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative technique for determining purity. A purity of ≥98% is often required for subsequent applications. For example, the purity of products in the synthesis of 2-(azidomethyl)oxazoles was monitored by HPLC, with clean reactions showing >99% purity. beilstein-journals.orgbeilstein-journals.org

Column Chromatography: This preparative technique is widely used for the purification of synthesized oxazole derivatives. semanticscholar.orgevitachem.com Silica gel is a common stationary phase, and a mixture of solvents like hexanes and ethyl acetate (B1210297) is often used as the mobile phase. semanticscholar.org

Table 5: Chromatographic Data for Purity and Separation

| Compound/Method | Details | Observation/Result | Reference |

|---|---|---|---|

| 4-(Bromomethyl)-2,5-diphenyloxazole | TLC (Silica GF254) | Single spot, Rf 0.6 | |

| Thermolysis of vinyl azide (B81097) | HPLC-UV | >99% purity | beilstein-journals.org |

| 2-(Benzo[d] mdpi.comasianpubs.orgdioxol-5-yl)-4-(chloromethyl)-5-methyloxazole | Column Chromatography | Purified using hexanes/ethyl acetate | semanticscholar.org |

Future Research Directions and Emerging Opportunities

Development of Highly Selective and Stereoselective Syntheses

The primary challenge in the synthetic application of 2-Bromo-4-(bromomethyl)oxazole is achieving selective functionalization at one of the two bromine sites. The development of highly regioselective and stereoselective synthetic methods is a critical area for future investigation.

Current knowledge suggests that the C2-bromo and C4-bromomethyl positions have orthogonal reactivity that can be exploited. The C2 position is amenable to transformations like Suzuki, Stille, and other palladium-catalyzed cross-coupling reactions, which are common for halo-heterocycles. vulcanchem.comsci-hub.sethieme-connect.comchemshuttle.com In contrast, the C4-bromomethyl group readily undergoes SN2-type reactions with a variety of nucleophiles such as amines, thiols, and alkoxides. vulcanchem.comnih.gov

Future research will focus on fine-tuning reaction conditions to favor one pathway over the other. This involves the rational design and screening of catalysts, ligands, bases, and solvents that can differentiate between the two sites. For instance, bulky phosphine (B1218219) ligands on a palladium catalyst might sterically favor reaction at the less-hindered C2 position, while low-temperature reactions with soft nucleophiles could promote selective substitution at the C4-bromomethyl site. The exploration of stereoselective substitutions at the C4-bromomethyl group, potentially using chiral catalysts or auxiliaries, represents another significant frontier. vulcanchem.com

Table 1: Potential Selective Reactions for this compound

| Reactive Site | Reaction Type | Potential Reagents/Catalysts | Expected Product Class | Reference Analogy |

|---|---|---|---|---|

| C2-Bromo | Suzuki Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃ | 2-Aryl-4-(bromomethyl)oxazoles | thieme-connect.com |

| C2-Bromo | Stille Coupling | Ar-Sn(Bu)₃, Pd(PPh₃)₄ | 2-Aryl-4-(bromomethyl)oxazoles | thieme-connect.de |

| C4-Bromomethyl | Nucleophilic Substitution (Amination) | R₂NH, Base | 2-Bromo-4-(aminomethyl)oxazoles | nih.gov |

| C4-Bromomethyl | Nucleophilic Substitution (Thiolation) | R-SH, Base | 2-Bromo-4-(thiomethyl)oxazoles | nih.gov |

| C4-Bromomethyl | C-Alkylation | NaCH(CO₂Et)₂, THF | Malonate adducts | nih.gov |

Exploration of Unconventional Reactivity Patterns and Novel Transformations

Beyond simple, stepwise functionalization, the unique structure of this compound is ideal for the exploration of unconventional reactivity, such as domino, cascade, or tandem reactions. These processes, where a single synthetic operation generates significant molecular complexity by forming multiple bonds, are highly sought after for their efficiency.

Future research could design transformations where an initial reaction at one bromine site triggers a subsequent, intramolecular reaction at the other. For example:

Intramolecular Cyclizations: A Suzuki coupling at the C2 position could introduce a substituent containing a nucleophilic group (e.g., an alcohol or amine). This group could then undergo an intramolecular SN2 reaction with the C4-bromomethyl group to form a new fused-ring heterocyclic system.

Domino Reactions: Phosphine-catalyzed domino reactions, which have been shown to assemble complex polycyclic structures from simple building blocks containing bromomethyl groups, could be adapted. nih.gov This could lead to novel polycyclic oxazole (B20620) derivatives through controlled oligomerization.

Investigating the reactivity of the oxazole ring itself in Diels-Alder type reactions after initial functionalization is another promising avenue. beilstein-journals.org The electronic properties of the ring will be significantly altered by substituents at the C2 and C4 positions, potentially opening up new cycloaddition pathways.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The complexity and competitive nature of the reactions involving this compound make it an excellent candidate for the application of artificial intelligence (AI) and machine learning (ML). These computational tools can analyze vast datasets of chemical reactions to predict outcomes, saving significant time and resources in the laboratory. cymitquimica.com

Future research efforts can focus on developing ML models specifically for predicting the regioselectivity and yield of reactions on di-halogenated heterocyclic systems. beilstein-journals.orgrsc.org By training algorithms on experimental data from the reactions of this compound and related compounds under various conditions, it would be possible to:

Predict the most likely product of a given reaction with high accuracy.

Identify the optimal conditions (catalyst, solvent, temperature) to maximize the yield of a desired product.

Suggest novel, unexplored reaction conditions that might lead to unexpected but valuable transformations.

The integration of interpretable ML models could provide chemists with insights into the structural features that govern reactivity, facilitating the rational design of new synthetic routes. beilstein-journals.orgrsc.org

Enhancing Sustainability in Production and Application

Modern synthetic chemistry places a strong emphasis on sustainability and green chemistry principles. Future research on this compound should prioritize the development of more environmentally benign methods for its synthesis and subsequent use.

Key areas for improvement include:

Continuous Flow Synthesis: The synthesis of related 2-(bromomethyl)oxazoles has been successfully demonstrated in continuous-flow reactors. beilstein-journals.orgvulcanchem.com This technology offers enhanced safety (by minimizing the volume of reactive intermediates at any given time), better process control, and easier scalability compared to traditional batch methods. Applying flow chemistry to the production of this compound could significantly improve its accessibility.

Green Solvents and Catalysts: Research should move away from hazardous solvents like carbon tetrachloride, which have been used in related bromination reactions, towards greener alternatives. chemicalbook.com Furthermore, developing recoverable and reusable catalysts, such as magnetically recoverable nanoparticles, for both the synthesis of the oxazole core and its subsequent cross-coupling reactions would greatly reduce waste and cost. researchgate.netnih.gov

Synergistic Approaches Combining Synthetic and Computational Methodologies

The most powerful advances will likely come from a synergistic approach that tightly integrates experimental synthesis with computational modeling. Quantum chemical methods like Density Functional Theory (DFT) are invaluable for understanding and predicting the intrinsic reactivity of molecules. researchgate.net

For this compound, computational studies can:

Calculate the electron distribution and molecular orbital energies (HOMO/LUMO) to identify the most reactive sites for electrophilic or nucleophilic attack.

Model the transition states of competing reaction pathways (e.g., oxidative addition at C2 vs. SN2 at C4) to predict activation energy barriers. This can provide a theoretical basis for the experimentally observed regioselectivity.

Simulate the effect of different ligands and solvents on reaction energetics, guiding the rational selection of conditions to achieve a desired outcome.

By using computational predictions to guide experimental work, researchers can minimize trial-and-error synthesis, accelerate discovery, and gain a deeper understanding of the factors controlling the molecule's reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.